Cas no 874641-27-7 (Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate)

Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate is a specialized chemical intermediate with applications in pharmaceutical and agrochemical synthesis. Its structure features a piperazine core functionalized with an ethyl carboxylate group and a 3,6-dichloropyridinyl carbonyloxy acetyl moiety, offering versatility in further derivatization. The compound’s dichloropyridine component enhances reactivity, making it valuable for constructing biologically active molecules. Its stability under standard conditions and well-defined purity profile ensure consistent performance in synthetic workflows. This intermediate is particularly useful in the development of pyridine-based compounds, where precise functional group manipulation is critical. Suitable for research-scale and industrial applications, it serves as a key building block in targeted synthesis.
Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate structure
874641-27-7 structure
商品名:Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate
CAS番号:874641-27-7
MF:C15H17Cl2N3O5
メガワット:390.218581914902
CID:5456106
PubChem ID:7351830

Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate 化学的及び物理的性質

名前と識別子

    • Z16551511
    • 874641-27-7
    • EN300-26598746
    • AKOS002541101
    • ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate
    • ETHYL 4-[2-(3,6-DICHLOROPYRIDINE-2-CARBONYLOXY)ACETYL]PIPERAZINE-1-CARBOXYLATE
    • Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate
    • インチ: 1S/C15H17Cl2N3O5/c1-2-24-15(23)20-7-5-19(6-8-20)12(21)9-25-14(22)13-10(16)3-4-11(17)18-13/h3-4H,2,5-9H2,1H3
    • InChIKey: WLCATSVZDVCLRQ-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OCC)=O)CCN(C(COC(C2=NC(Cl)=CC=C2Cl)=O)=O)CC1

計算された属性

  • せいみつぶんしりょう: 389.0545260g/mol
  • どういたいしつりょう: 389.0545260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 500
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 89Ų

じっけんとくせい

  • 密度みつど: 1.427±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 585.9±50.0 °C(Predicted)
  • 酸性度係数(pKa): 0.09±0.70(Predicted)

Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26598746-0.05g
ethyl 4-[2-(3,6-dichloropyridine-2-carbonyloxy)acetyl]piperazine-1-carboxylate
874641-27-7 95.0%
0.05g
$212.0 2025-03-20

Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate 関連文献

Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylateに関する追加情報

Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate (CAS No. 874641-27-7): A Comprehensive Overview

Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate, identified by its CAS number 874641-27-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperazine core and multiple functional groups that contribute to its unique chemical properties and potential biological activities.

The molecular structure of Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate is highly complex, featuring a pyridine ring substituted with chlorine atoms at the 3 and 6 positions. This substitution pattern enhances the electron-withdrawing nature of the pyridine ring, making it a valuable component in the design of bioactive molecules. The presence of ester and amide functionalities further contributes to the compound's reactivity and potential interactions with biological targets.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate has been studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. Its unique structural features make it a promising candidate for further exploration in drug discovery.

One of the most compelling aspects of Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate is its ability to interact with multiple biological targets. The piperazine moiety is known for its capacity to bind to a wide range of proteins, including those involved in neurotransmitter signaling and immune responses. Additionally, the ester and amide groups provide opportunities for further chemical modifications, allowing researchers to fine-tune the compound's properties for specific applications.

Recent studies have highlighted the importance of understanding the structural-activity relationships (SAR) of compounds like Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate. By analyzing how changes in the molecular structure affect biological activity, researchers can identify key pharmacophores and optimize drug candidates for improved efficacy and selectivity. The compound's complex architecture offers numerous possibilities for such SAR studies, making it an invaluable tool in medicinal chemistry research.

The synthesis of Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate involves multiple steps that require precise control over reaction conditions. The introduction of chlorine atoms into the pyridine ring is a critical step that must be carefully managed to ensure high yield and purity. Subsequent functionalization with ester and amide groups further complicates the synthetic route but is essential for achieving the desired biological properties.

In terms of biological activity, Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate key signaling pathways has led to investigations into its effects on inflammation, cancer cell proliferation, and neuroprotection. These findings have sparked interest among researchers looking for novel treatments for these conditions.

The development of new drugs often involves extensive testing to evaluate their safety and efficacy. Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate is currently undergoing rigorous evaluation in both in vitro and in vivo models. These studies aim to provide a comprehensive understanding of its pharmacological profile and to identify any potential side effects or limitations.

One area where Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate shows particular promise is in the treatment of neurological disorders. The piperazine core is known to interact with neurotransmitter receptors, suggesting that this compound could have effects on cognitive function and mood regulation. Further research is needed to fully elucidate these potential applications.

The role of computational chemistry in drug discovery cannot be overstated. Advanced computational methods are being used to predict the interactions between Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate and its biological targets. These simulations help researchers design more effective molecules by identifying optimal binding orientations and predicting potential side effects.

In conclusion, Ethyl 4-[2-[[(3,6-dichloro-2-pyridinyl)carbonyl]oxy]acetyl]-1-piperazinecarboxylate (CAS No. 874641-27-7) is a structurally complex compound with significant potential in pharmaceutical research. Its unique properties make it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in developing new therapies.

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